Cas no 1184917-64-3 (3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid)

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a fluorinated thiophene derivative with significant potential in pharmaceutical and agrochemical research. Its key structural features include a carboxylic acid group and an amino group on the thiophene ring, along with a 3-fluorophenyl substituent, which enhances its reactivity and binding affinity in molecular interactions. This compound is particularly valuable as a building block for synthesizing bioactive molecules, such as kinase inhibitors or heterocyclic scaffolds. The fluorine atom improves metabolic stability and lipophilicity, making it useful in drug discovery. High purity and well-defined synthesis routes ensure reproducibility for research applications. Its versatility makes it suitable for medicinal chemistry and material science studies.
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid structure
1184917-64-3 structure
商品名:3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
CAS番号:1184917-64-3
MF:C11H8FNO2S
メガワット:237.250124931335
CID:4774812
PubChem ID:42609221

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
    • AK00745924
    • AKOS015919138
    • BS-14449
    • 1184917-64-3
    • CS-0161144
    • D80279
    • 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
    • インチ: 1S/C11H8FNO2S/c12-7-3-1-2-6(4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H,14,15)
    • InChIKey: GITCHLVBEMEQSQ-UHFFFAOYSA-N
    • ほほえんだ: S1C(C(=O)O)=C(C=C1C1C=CC=C(C=1)F)N

計算された属性

  • せいみつぶんしりょう: 237.02597783g/mol
  • どういたいしつりょう: 237.02597783g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 91.6
  • 疎水性パラメータ計算基準値(XlogP): 3.1

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM556669-100mg
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%+
100mg
$93 2022-09-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GV906-100mg
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
100mg
588CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GV906-250mg
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
250mg
1535CNY 2021-05-07
Aaron
AR01FSZ4-100mg
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
100mg
$135.00 2025-02-12
Aaron
AR01FSZ4-250mg
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
250mg
$265.00 2025-02-12
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1231784-1g
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
1g
¥2946.00 2024-08-09
Crysdot LLC
CD11373440-100mg
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
100mg
$74 2024-07-18
eNovation Chemicals LLC
Y1235187-250mg
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
250mg
$300 2024-06-05
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-GV906-1g
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%
1g
5058CNY 2021-05-07
Chemenu
CM556669-5g
3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid
1184917-64-3 95%+
5g
$1483 2022-09-30

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid 関連文献

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acidに関する追加情報

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid (CAS No. 1184917-64-3)

3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a structurally complex organic compound with the CAS registry number 1184917-64-3. This compound belongs to the class of thiophene derivatives, which are widely studied in various fields of chemistry and materials science due to their unique electronic properties and potential applications in drug design, organic electronics, and as building blocks for more complex molecules. The molecule consists of a thiophene ring system substituted with an amino group at position 2, a fluorophenyl group at position 5, and a carboxylic acid group at position 2. This combination of functional groups makes it a versatile compound with potential for further chemical modifications and applications.

The thiophene ring in 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a five-membered aromatic heterocycle containing one sulfur atom. The presence of the amino group (-NH2) at position 2 introduces nucleophilic properties, while the carboxylic acid group (-COOH) at the same position imparts acidic characteristics. The fluorophenyl substituent at position 5 adds electron-withdrawing effects due to the electronegativity of the fluorine atom, which can influence the electronic properties of the entire molecule. These features make this compound a valuable substrate for various chemical reactions, including coupling reactions, amidations, and other transformations that can lead to functionalized derivatives.

Recent studies have highlighted the potential of thiophene derivatives like 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid in drug discovery. The compound's structure allows for interactions with various biological targets, such as enzymes and receptors, making it a promising candidate for developing bioactive molecules. For instance, researchers have explored its ability to act as a precursor for designing inhibitors of kinases or other enzymes involved in disease pathways. The amino and carboxylic acid groups provide sites for further functionalization, enabling the creation of bioisosteric replacements or prodrugs that enhance pharmacokinetic properties.

In addition to its biological applications, 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid has shown promise in materials science. Thiophene-based materials are known for their role in organic electronics, particularly in applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). The fluorine substituent in this compound can modulate the electronic properties of the material, potentially improving charge transport characteristics or enhancing stability under operational conditions. Recent advancements in synthetic methodologies have enabled the scalable synthesis of such compounds, making them more accessible for large-scale applications.

The synthesis of 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid typically involves multi-step processes that combine principles from organic synthesis and heterocyclic chemistry. One common approach involves the coupling of an appropriate thioamide or thiourea derivative with an aryl halide in the presence of a palladium catalyst to form the thiophene ring system. Subsequent functionalization steps can introduce the amino and carboxylic acid groups through methods such as hydrolysis or amide bond formation. Researchers have also explored greener synthetic routes using microwave-assisted synthesis or enzymatic catalysis to improve reaction efficiency and reduce environmental impact.

The application of computational chemistry tools has significantly enhanced our understanding of this compound's properties. Density functional theory (DFT) calculations have been employed to study its electronic structure, revealing insights into its frontier molecular orbitals and reactivity patterns. These computational studies have guided experimental efforts to optimize synthetic pathways and predict potential interactions with biological targets.

In conclusion, 3-Amino-5-(3-fluorophenyl)thiophene-2-carboxylic acid is a versatile compound with diverse applications across multiple disciplines. Its unique combination of functional groups makes it an attractive candidate for further research in drug discovery, materials science, and organic synthesis. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an increasingly important role in advancing both fundamental and applied sciences.

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